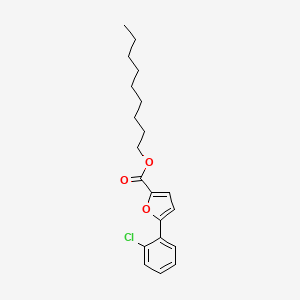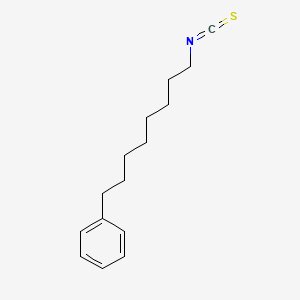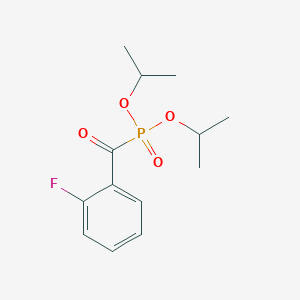
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a tetradecyl chain and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid can be achieved through aldol condensation reactions. One common method involves the reaction of glyoxylic acid with a methyl ketone derivative under microwave-assisted conditions. The reaction typically requires the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates . The reaction conditions are optimized to provide moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of aldol condensation and the use of microwave-assisted synthesis can be scaled up for larger production. The choice of reagents and conditions would need to be optimized for industrial applications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-phenylbut-2-enoic acid
- 4-Oxo-4-(2-thienyl)butyric acid
- 4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid
Uniqueness
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is unique due to the presence of the long tetradecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
134531-40-1 |
|---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-oxo-4-(4-tetradecylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-17-22(18-16-21)23(25)19-20-24(26)27/h15-20H,2-14H2,1H3,(H,26,27) |
InChI Key |
GGFIQSYMJCVTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
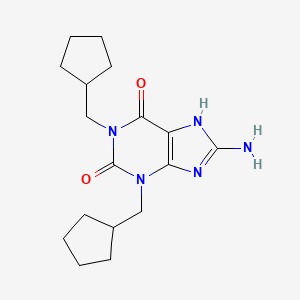
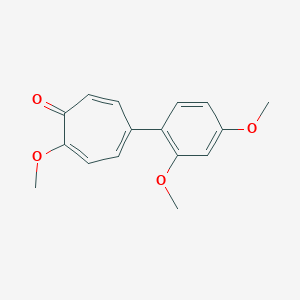
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
